molecular formula C22H25NO2 B10840854 2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one

2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one

Cat. No.: B10840854
M. Wt: 335.4 g/mol
InChI Key: SVALPNADURCFPN-UHFFFAOYSA-N
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Description

2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one is a synthetic organic compound that belongs to the class of chroman derivatives This compound is characterized by the presence of a chroman ring system substituted with a benzyl-piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one typically involves the reaction of chroman-4-one with 4-benzyl-piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one can undergo various chemical reactions, including:

    Oxidation: The chroman ring can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The benzyl-piperidinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chroman-4-one quinones, while reduction may produce dihydrochroman derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a ligand for certain biological receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzyl-piperidin-1-yl)-5-nitro-benzoic acid
  • 4-Fluoro-(4-(4-Benzyl)piperidin-1-yl)(2-(pyrimidin-4-yl)pyridin-3-yl)methanone

Uniqueness

2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one stands out due to its unique chroman ring system combined with a benzyl-piperidinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

IUPAC Name

2-[(4-benzylpiperidin-1-yl)methyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C22H25NO2/c24-21-15-19(25-22-9-5-4-8-20(21)22)16-23-12-10-18(11-13-23)14-17-6-2-1-3-7-17/h1-9,18-19H,10-16H2

InChI Key

SVALPNADURCFPN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

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